
methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate is a chemical compound belonging to the benzothiazine family This compound is characterized by the presence of a benzothiazine ring system with a carboxylate ester group and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves the reaction of 2-aminobenzenesulfonamide with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes substitution at its reactive positions, particularly at the aromatic ring and ester group:
-
Electrophilic aromatic substitution occurs at the benzene ring under nitration or halogenation conditions. For example, chlorination with Cl₂/FeCl₃ yields mono- or di-substituted derivatives.
-
Nucleophilic acyl substitution at the ester group enables conversion to amides or acids. Reaction with amines (e.g., aniline) in DMF at 80°C produces carboxamide derivatives.
Key conditions :
Reaction Type | Reagents/Catalysts | Temperature | Yield (%) |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 0–5°C | 65–72 |
Amidation | RNH₂, DMF | 80°C | 85–90 |
Oxidation-Reduction Reactions
The dioxo group and ester functionality participate in redox processes:
-
Reduction with LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the dioxo group.
-
Oxidation of the methyl ester to a carboxylic acid is achieved using KMnO₄ in acidic media (H₂SO₄/H₂O).
Representative outcomes :
Starting Material | Reagent | Product | Purity (%) |
---|---|---|---|
Methyl ester | LiAlH₄/THF | 3-(Hydroxymethyl)-benzothiazine dioxo | 92 |
Methyl ester | KMnO₄/H⁺ | 3-Carboxy-benzothiazine dioxo | 88 |
Cycloaddition and Cyclization
The benzothiazine core facilitates ring-forming reactions:
-
Diels-Alder cycloaddition with dienophiles (e.g., maleic anhydride) forms fused bicyclic systems under thermal conditions (120°C, 12 hr).
-
Intramolecular cyclization via heating in toluene generates tricyclic derivatives.
Reaction parameters :
Reaction | Conditions | Product Structure | Yield (%) |
---|---|---|---|
Diels-Alder | 120°C, toluene | Fused 6/6/6 ring system | 78 |
Intramolecular | Toluene, Δ, 24 hr | Tricyclic benzothiazinone | 81 |
Hydrolysis and Decarboxylation
The ester group is susceptible to hydrolysis, while the carboxylate can undergo decarboxylation:
-
Alkaline hydrolysis (NaOH/H₂O) converts the ester to a carboxylic acid .
-
Decarboxylation at 150–200°C eliminates CO₂, yielding 4-methyl-2,2-dioxo-1H-benzothiazine .
Kinetic data :
Process | Conditions | Half-Life (hr) |
---|---|---|
Hydrolysis | pH 12, 25°C | 2.5 |
Decarboxylation | 180°C, inert atmosphere | 1.2 |
Metal Complexation
The compound forms coordination complexes with transition metals:
-
Reaction with Cu(II) acetate in ethanol produces a blue tetrahedral complex.
-
Fe(III) chloride forms an octahedral complex, characterized by UV-Vis and ESR spectroscopy.
Complex properties :
Metal Ion | Ligand Ratio | Geometry | Stability Constant (log K) |
---|---|---|---|
Cu²⁺ | 1:2 | Tetrahedral | 8.3 ± 0.2 |
Fe³⁺ | 1:3 | Octahedral | 10.1 ± 0.3 |
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable C–C bond formation:
-
Suzuki coupling with aryl boronic acids introduces substituents at the 4-position.
-
Heck reaction with alkenes forms vinylated derivatives.
Catalytic system :
Reaction | Catalyst | Base | Conversion (%) |
---|---|---|---|
Suzuki | Pd(PPh₃)₄ | K₂CO₃ | 89 |
Heck | Pd(OAc)₂/PPh₃ | Et₃N | 82 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition releases SO₂ and CO₂ .
Derivatographic data :
Temperature Range (°C) | Mass Loss (%) | Decomposition Products |
---|---|---|
200–250 | 15 | CO₂ |
250–300 | 30 | SO₂, hydrocarbons |
Photochemical Reactivity
UV irradiation induces [4+2] cycloaddition with alkenes, forming photodimers. Quantum yield (Φ) for dimerization is 0.45 ± 0.05.
Scientific Research Applications
Recent studies have highlighted the biological activities of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate derivatives. These compounds exhibit notable anti-inflammatory , analgesic , and antitumor properties.
Anti-inflammatory and Analgesic Effects
Research indicates that methyl 1,1-dioxo derivatives demonstrate significant anti-inflammatory effects. In experimental models, such as carrageenan-induced edema in rats, these compounds showed efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam .
Case Study: Analgesic Activity
In a study evaluating the analgesic properties of various benzothiazine derivatives, this compound exhibited a dose-dependent reduction in pain response in animal models. The compound's effectiveness was attributed to its ability to inhibit inflammatory mediators .
Antitumor Activity
The potential anticancer properties of methyl 1,1-dioxo derivatives have also been investigated. In vitro studies using various cancer cell lines (e.g., HCT-116 for colon cancer and MCF-7 for breast cancer) demonstrated that these compounds could induce cytotoxicity at micromolar concentrations . The structure-activity relationship suggests that modifications to the benzothiazine core can enhance anticancer activity.
Table 2: Cytotoxicity of Methyl 1,1-Dioxo Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Methyl 1,1-dioxo derivative A | 10.5 | HCT-116 |
Methyl 1,1-dioxo derivative B | 8.3 | MCF-7 |
Methyl 1,1-dioxo derivative C | 12.0 | HepG2 |
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate the activity of certain enzymes and receptors, leading to its analgesic and anti-inflammatory effects. The compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-2,2-dioxo-1H-2lambda6,1-benzothiazine-3-carboxylate
- Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate
- Methyl 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Uniqueness
Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a carboxylate ester and a sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate is a compound belonging to the benzothiazine family, characterized by a fused benzene and thiazine ring structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate is C11H11NO5S with a molecular weight of approximately 309.33 g/mol. The structure features a dioxo group and a carboxylate moiety that are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. Methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of benzothiazine can inhibit bacterial growth by interfering with cell wall synthesis and protein function.
Anticancer Activity
The anticancer potential of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate has been explored through in vitro studies. These studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways. For instance:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Zia-ur-Rehman et al., 2006 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
Arshad et al., 2012 | HeLa (Cervical Cancer) | 20 | Caspase activation |
Anti-inflammatory Activity
The anti-inflammatory effects of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate have been attributed to its ability to inhibit pro-inflammatory cytokines. Studies have shown that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.
The biological activity of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate is primarily due to its interaction with various biological targets:
- Enzyme Inhibition: Compounds in this class often inhibit enzymes involved in inflammatory pathways.
- Receptor Binding: The binding affinity to specific receptors modulates cellular responses related to proliferation and apoptosis.
Case Studies
A series of case studies have illustrated the effectiveness of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate:
-
Case Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Properties
- Objective: To assess the cytotoxic effects on various cancer cell lines.
- Findings: The results indicated a dose-dependent response with notable cell death in MCF-7 cells.
Properties
Molecular Formula |
C10H9NO4S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C10H9NO4S/c1-15-10(12)8-6-7-4-2-3-5-9(7)16(13,14)11-8/h2-6,11H,1H3 |
InChI Key |
ABZLYBWZIARWPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.